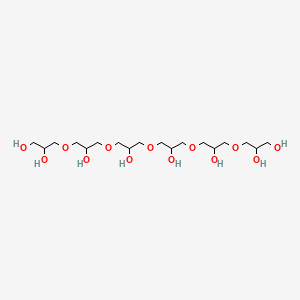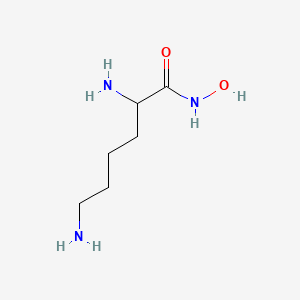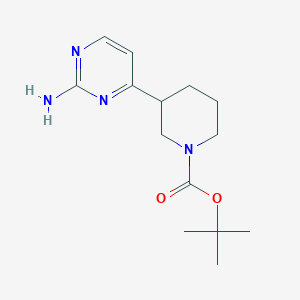![molecular formula C13H14N4O6S B12301470 9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]-(9CI)](/img/structure/B12301470.png)
9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purine-9-acétaldéhyde,a-(1-formyl-2-hydroxyethoxy)-6-(méthylthio)-,[R-(R,R)]- (9CI) est un composé organique complexe appartenant à la famille des purines. Les purines sont des composés organiques aromatiques hétérocycliques qui jouent un rôle crucial en biochimie, notamment en tant que composants des nucléotides de l'ADN et de l'ARN. Ce composé spécifique présente un noyau purine avec divers groupes fonctionnels attachés, ce qui en fait un sujet d'intérêt en chimie médicinale et en recherche pharmaceutique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 9H-Purine-9-acétaldéhyde,a-(1-formyl-2-hydroxyethoxy)-6-(méthylthio)-,[R-(R,R)]- implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la formation du noyau purine, suivie de l'introduction des groupes acétaldéhyde, formyl, hydroxyethoxy et méthylthio. Chaque étape nécessite des réactifs et des conditions spécifiques, tels que des catalyseurs, des solvants et un contrôle de la température, pour garantir que les transformations chimiques souhaitées se produisent efficacement.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement une mise à l'échelle des méthodes de synthèse en laboratoire. Cela inclut l'optimisation des conditions réactionnelles pour des volumes plus importants, en garantissant une qualité et un rendement constants, et en mettant en œuvre des mesures de sécurité pour la manipulation de réactifs potentiellement dangereux. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et la capacité de mise à l'échelle du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyethoxy peut être oxydé pour former des aldéhydes ou des acides carboxyliques correspondants.
Réduction : Le groupe formyl peut être réduit en alcool.
Substitution : Le groupe méthylthio peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.
Réduction : Des réactifs comme le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Des nucléophiles tels que des amines ou des thiols en présence d'une base.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyethoxy peut produire des aldéhydes ou des acides, tandis que la réduction du groupe formyl conduit à des alcools.
Applications de la recherche scientifique
Ce composé a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec des macromolécules biologiques comme les protéines et les acides nucléiques.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, telles que l'action d'inhibiteur enzymatique ou de précurseur de principes pharmaceutiques actifs.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme réactif dans les procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes fonctionnels attachés au noyau purine peuvent former des liaisons hydrogène, des interactions hydrophobes ou des liaisons covalentes avec ces cibles, modulant leur activité. Par exemple, le groupe méthylthio peut interagir avec des acides aminés contenant du soufre dans les protéines, affectant leur fonction.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, such as acting as an enzyme inhibitor or a precursor to active pharmaceutical ingredients.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The functional groups attached to the purine core can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, modulating their activity. For example, the methylthio group may interact with sulfur-containing amino acids in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Composés similaires
9H-Purine-9-acétaldéhyde : N'a pas les groupes fonctionnels supplémentaires présents dans le composé cible.
6-Méthylthio-9H-purine : Contient le groupe méthylthio mais n'a pas les groupes acétaldéhyde et hydroxyethoxy.
9H-Purine-9-acétaldéhyde,a-(1-formyl-2-hydroxyethoxy) : Contient le groupe hydroxyethoxy mais n'a pas le groupe méthylthio.
Unicité
L'unicité de 9H-Purine-9-acétaldéhyde,a-(1-formyl-2-hydroxyethoxy)-6-(méthylthio)-,[R-(R,R)]- réside dans sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques spécifiques et des activités biologiques. Cela en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C13H14N4O6S |
|---|---|
Poids moléculaire |
354.34 g/mol |
Nom IUPAC |
(2S,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-methanethioyl-3-methoxy-2-(6-oxo-1H-purin-9-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C13H14N4O6S/c1-22-12(3-19)9(20)7(2-18)23-13(12,4-24)17-6-16-8-10(17)14-5-15-11(8)21/h3-7,9,18,20H,2H2,1H3,(H,14,15,21)/t7-,9-,12-,13-/m1/s1 |
Clé InChI |
HXQWZJZNMFJEBH-NHULRPGXSA-N |
SMILES isomérique |
CO[C@@]1([C@@H]([C@H](O[C@@]1(C=S)N2C=NC3=C2N=CNC3=O)CO)O)C=O |
SMILES canonique |
COC1(C(C(OC1(C=S)N2C=NC3=C2N=CNC3=O)CO)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B12301403.png)
![[5-Acetyloxy-6-[5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate](/img/structure/B12301418.png)


![trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B12301433.png)


![rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate](/img/structure/B12301443.png)
![10-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12301453.png)

![2-[10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12301458.png)

